molecular formula C7H6BrFO2 B6359355 3-Bromo-5-fluoro-4-hydroxyanisole CAS No. 1782834-62-1

3-Bromo-5-fluoro-4-hydroxyanisole

Cat. No.: B6359355
CAS No.: 1782834-62-1
M. Wt: 221.02 g/mol
InChI Key: MPNHMVMNEBVFPW-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-hydroxyanisole is an organic compound with the molecular formula C7H6BrFO2. It is also known by its IUPAC name, 2-bromo-6-fluoro-4-methoxyphenol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-hydroxyanisole typically involves the bromination and fluorination of 4-hydroxyanisole. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern . The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-hydroxyanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones .

Scientific Research Applications

3-Bromo-5-fluoro-4-hydroxyanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-hydroxyanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoroanisole: Similar structure but lacks the hydroxyl group.

    2-Bromo-6-fluoro-4-methoxyphenol: Another isomer with different substitution pattern.

    3-Bromo-4-hydroxyanisole: Lacks the fluorine atom.

Uniqueness

3-Bromo-5-fluoro-4-hydroxyanisole is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-bromo-6-fluoro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNHMVMNEBVFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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